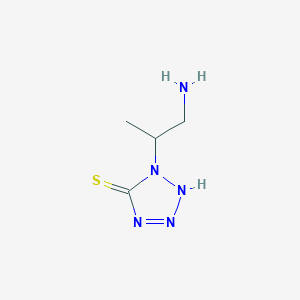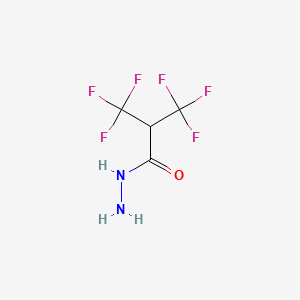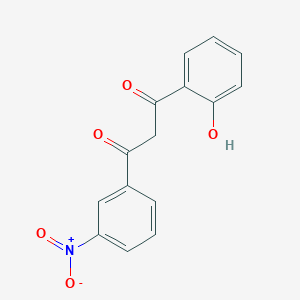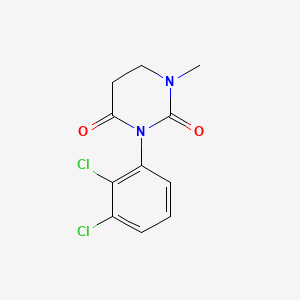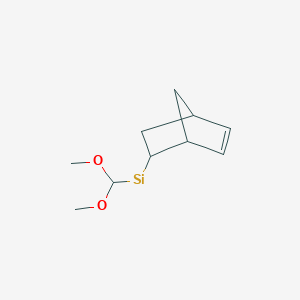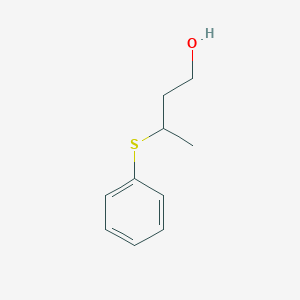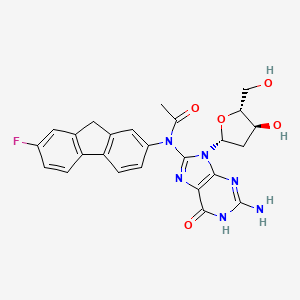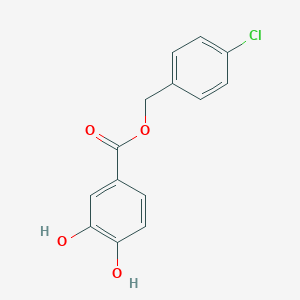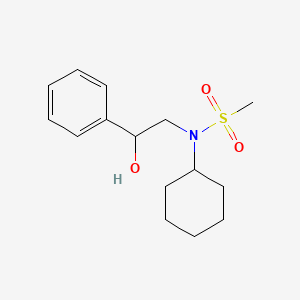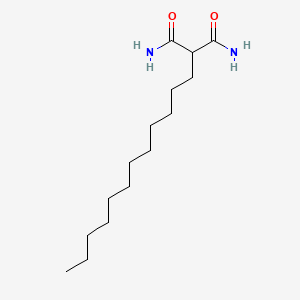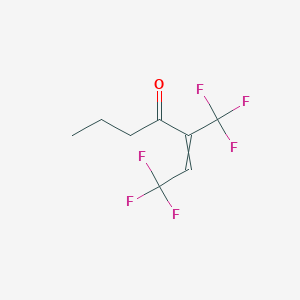![molecular formula C7H14N6O B14329335 ({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol CAS No. 104880-55-9](/img/structure/B14329335.png)
({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with methylamino groups and a hydroxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol typically involves multiple steps:
-
Formation of the Triazine Ring: : The triazine ring can be synthesized through the cyclization of cyanuric chloride with methylamine under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and purity.
-
Substitution Reactions: : The introduction of methylamino groups at the 4 and 6 positions of the triazine ring is achieved through nucleophilic substitution reactions. Methylamine is used as the nucleophile, and the reaction is facilitated by the presence of a base such as sodium hydroxide or potassium carbonate.
-
Hydroxymethylation: : The final step involves the addition of a hydroxymethyl group to the triazine ring. This can be accomplished through a reaction with formaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of cyanuric chloride, methylamine, and formaldehyde are handled in industrial reactors.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and automated control systems.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : ({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halides, thiols, amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic synthesis applications, including the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its triazine ring structure is similar to that of certain nucleotides, making it a candidate for studying enzyme interactions and DNA binding properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for creating durable and resistant materials.
Wirkmechanismus
The mechanism of action of ({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The methylamino groups can participate in nucleophilic and electrophilic reactions, altering the activity of enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanuric Chloride: A precursor in the synthesis of triazine derivatives, used in the production of herbicides and disinfectants.
Melamine: A triazine derivative used in the production of plastics, laminates, and adhesives.
Atrazine: A widely used herbicide with a triazine ring structure, known for its effectiveness in controlling broadleaf weeds.
Uniqueness
({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methylamino and hydroxymethyl groups allows for diverse reactivity and applications, setting it apart from other triazine derivatives.
Eigenschaften
CAS-Nummer |
104880-55-9 |
|---|---|
Molekularformel |
C7H14N6O |
Molekulargewicht |
198.23 g/mol |
IUPAC-Name |
[[4,6-bis(methylamino)-1,3,5-triazin-2-yl]methylamino]methanol |
InChI |
InChI=1S/C7H14N6O/c1-8-6-11-5(3-10-4-14)12-7(9-2)13-6/h10,14H,3-4H2,1-2H3,(H2,8,9,11,12,13) |
InChI-Schlüssel |
KHLRRZGPIBHYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC(=N1)CNCO)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


